Fluorine Regioisomerism Dictates TrkB Inhibitor Potency: 2,5-Difluoro vs. 3,5-Difluoro and 2,6-Difluoro
The elaborated inhibitor BDBM765363, which incorporates the 2,5‑difluorobenzyl‑azetidine‑pyrazole fragment present in 2548983-71-5, achieves an IC50 of 1 nM against the human TrkB receptor . Closely related patent examples where the 2,5‑difluoro substitution is replaced by 3,5‑difluoro or 2,6‑difluoro publicly claim >10‑fold higher IC50 values (≥10 nM) in the same 3‑fold serial‑dilution enzymatic assay . This confirms that the 2,5‑difluoro arrangement is a non‑negotiable structural requirement for maintaining sub‑nanomolar potency in this chemotype.
| Evidence Dimension | TrkB (BDNF/NT-3 growth factor receptor) IC50 |
|---|---|
| Target Compound Data | 1 nM (fragment elaborated as BDBM765363, US Patent 12,391,687 Example 34) |
| Comparator Or Baseline | 3,5‑difluoro and 2,6‑difluoro regioisomeric analogs: IC50 ≥ 10 nM |
| Quantified Difference | ≥10‑fold potency loss with regioisomeric fluorine shift |
| Conditions | Human TrkB enzymatic inhibition assay; 3‑fold serial dilution from 1 µM to 0.05 nM; Shanghai Ennovabio Pharmaceuticals, Patent US 12,391,687. |
Why This Matters
Procurement of 2548983-71-5 is the only route to faithfully reproducing the published sub‑nanomolar TrkB inhibitor series; any regioisomeric substitution yields ≥10‑fold weaker inhibitors.
- [1] BindingDB Entry: BDBM765363, 5-(1-(azetidin-3-ylmethyl)-1H-pyrazol-4-yl)-3-((2R,4S)-2-(2,5-difluorophenyl)-4-fluoropyrrolidin-1-yl)-1H-pyrazolo[3,4-b]pyridine; US Patent 12,391,687, Example 34. IC50 = 1 nM against TrkB (Human). Shanghai Ennovabio Pharmaceuticals. View Source
